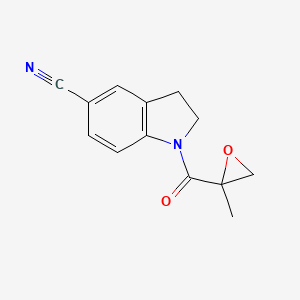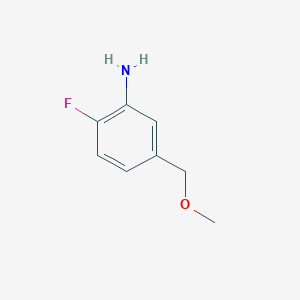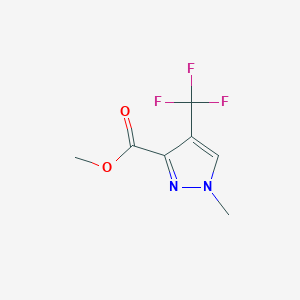
(5-Chloroisoquinolin-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloroisoquinolin-1-yl)methanol: is a chemical compound with the molecular formula C10H8ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 5th position and a methanol group at the 1st position of the isoquinoline ring structure gives this compound its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of (5-Chloroisoquinolin-1-yl)methanol may involve large-scale chlorination and methanol addition processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (5-Chloroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
- Oxidation of the methanol group can yield (5-Chloroisoquinolin-1-yl)aldehyde or (5-Chloroisoquinolin-1-yl)carboxylic acid.
- Reduction can produce (5-Chloroisoquinolin-1-yl)methyl or (5-Chloroisoquinolin-1-yl)amine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: (5-Chloroisoquinolin-1-yl)methanol is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of isoquinoline derivatives on cellular processes. It can be used in assays to investigate enzyme inhibition and receptor binding.
Medicine: Its derivatives may exhibit antimicrobial, antimalarial, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
作用機序
The mechanism of action of (5-Chloroisoquinolin-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methanol group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
類似化合物との比較
(3-Chloroisoquinolin-6-yl)methanol: Similar structure but with the chlorine atom at the 3rd position and methanol group at the 6th position.
(1-Chloroisoquinolin-5-yl)methanol: Chlorine atom at the 1st position and methanol group at the 5th position.
Uniqueness: (5-Chloroisoquinolin-1-yl)methanol is unique due to the specific positioning of the chlorine atom and methanol group, which influences its chemical reactivity and biological activity. The compound’s distinct structure allows for targeted interactions in chemical and biological systems, making it valuable for various applications.
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
(5-chloroisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-5,13H,6H2 |
InChIキー |
IYQUEHVYKXTKKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2CO)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)



